3-Bromopyridin-2-yl pyridin-2-yl sulfide
Overview
Description
3-Bromopyridin-2-yl pyridin-2-yl sulfide is an organic compound with the molecular formula C10H7BrN2S. It is a heterocyclic compound containing both bromine and sulfur atoms, which makes it an interesting subject for various chemical studies and applications. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromopyridin-2-yl pyridin-2-yl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with 2-mercaptopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyridin-2-yl pyridin-2-yl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Conducted in solvents like dichloromethane or acetonitrile with oxidizing agents.
Coupling Reactions: Performed in solvents like toluene or ethanol with palladium catalysts and bases like potassium phosphate.
Major Products Formed
Substitution Reactions: Various substituted pyridinyl sulfides.
Oxidation Reactions: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-Bromopyridin-2-yl pyridin-2-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromopyridin-2-yl pyridin-2-yl sulfide involves its interaction with various molecular targets. The bromine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated heterocyclic compound with similar reactivity.
2-Bromopyridin-3-yl sulfurofluoridate: A compound with a similar pyridine structure but different functional groups.
Uniqueness
3-Bromopyridin-2-yl pyridin-2-yl sulfide is unique due to its combination of bromine and sulfur atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-bromo-2-pyridin-2-ylsulfanylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZKEMQICCLBEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295357 | |
Record name | 3-Bromo-2-(2-pyridinylthio)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-58-7 | |
Record name | 3-Bromo-2-(2-pyridinylthio)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887578-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(2-pyridinylthio)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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